Yohimbic acid ethyl ester

ADRA2A antagonism Cell-based calcium flux assay Structure-activity relationship

Yohimbic acid ethyl ester (CAS 73840-32-1, also designated as compound 3a or A-38) is a semi-synthetic yohimbine-derived alkaloid ester belonging to the yohimban class of indole alkaloids. Chemically defined as ethyl (1R,2S,4aR,13bS,14aS)-2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate, with molecular formula C22H28N2O3 and molecular weight 368.47 g/mol, this compound has been characterized as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A) with an IC50 of 31 nM in cell-based calcium flux assays.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 73840-32-1
Cat. No. B1684275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYohimbic acid ethyl ester
CAS73840-32-1
SynonymsYohimbic acid, ethyl ester
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3/t13-,16-,18-,19-,20+/m0/s1
InChIKeyZYVPSCRTENVKPN-ZQCVIMGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yohimbic Acid Ethyl Ester (CAS 73840-32-1): A Selective ADRA2A Antagonist Reference Compound for Adrenergic Pharmacology Research


Yohimbic acid ethyl ester (CAS 73840-32-1, also designated as compound 3a or A-38) is a semi-synthetic yohimbine-derived alkaloid ester belonging to the yohimban class of indole alkaloids . Chemically defined as ethyl (1R,2S,4aR,13bS,14aS)-2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate, with molecular formula C22H28N2O3 and molecular weight 368.47 g/mol, this compound has been characterized as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A) with an IC50 of 31 nM in cell-based calcium flux assays [1][2]. Originally investigated for its capacity to modulate reserpine action, yohimbic acid ethyl ester serves as a critical reference tool in structure-activity relationship (SAR) studies aimed at dissecting the receptor selectivity profiles of yohimbine-derived pharmacophores [1][3].

Why Yohimbic Acid Ethyl Ester Cannot Be Substituted by Yohimbine, Yohimbic Acid, or Other Alkyl Esters in ADRA2A-Focused Research


Generic substitution among yohimbine derivatives is scientifically untenable due to profound structure-dependent variations in receptor affinity, subtype selectivity, and functional antagonism. Yohimbine itself is a nonselective adrenoceptor antagonist with limited discrimination between alpha-1 and alpha-2 adrenergic receptor subtypes, a property that introduces substantial off-target pharmacological noise in mechanistic studies [1]. The parent carboxylic acid, yohimbic acid, exhibits markedly reduced binding potency at ADRA2A—approximately 345-fold weaker than yohimbine—rendering it ineffective as a selective probe [2]. Furthermore, systematic SAR analysis of yohimbic acid esters (compounds 3a–3e) reveals that the alkyl ester moiety is not a passive spectator group; variations in ester chain length and branching directly modulate ADRA2A antagonism, with the ethyl ester (3a) and methyl ester (3b) demonstrating distinct potency profiles relative to bulkier homologs [1]. Consequently, procurement decisions predicated on structural similarity alone—without accounting for these quantifiable pharmacologic divergences—risk experimental irreproducibility and invalid receptor occupancy assumptions.

Quantitative Differentiation Evidence: Yohimbic Acid Ethyl Ester (3a) versus Structural and Pharmacologic Comparators


ADRA2A Antagonist Potency: Ethyl Ester (3a) versus Parent Yohimbic Acid (2)

Yohimbic acid ethyl ester (compound 3a) demonstrates potent ADRA2A antagonism in a cell-based functional assay, whereas the parent carboxylic acid (yohimbic acid, compound 2) is effectively inactive at therapeutically relevant concentrations. This differentiation confirms that esterification of the C16 carboxyl group is a prerequisite for ADRA2A engagement, establishing 3a as the minimal viable ester pharmacophore for receptor studies [1].

ADRA2A antagonism Cell-based calcium flux assay Structure-activity relationship

Ester Chain Length SAR: Ethyl Ester (3a) versus Methyl Ester (3b) and Higher Homologs

Within the homologous series of yohimbic acid alkyl esters (3a–3e), the ethyl ester (3a) occupies a distinct potency and selectivity niche. While the methyl ester (3b, yohimbine) serves as the natural product reference, the ethyl ester (3a) provides a slightly altered steric and electronic profile that can influence subtype selectivity. Bulkier esters (e.g., tert-butyl ester 3e) demonstrate divergent activity profiles, underscoring that the ethyl moiety confers a specific pharmacologic signature not replicated by shorter or longer alkyl chains [1].

Ester pharmacophore ADRA2A selectivity Yohimbic acid ester series

Reserpine Action Reversal: Yohimbic Acid Ethyl Ester (A-38) Demonstrates Quantified In Vivo Differentiation from Yohimbine

In early pharmacological investigations, yohimbic acid ethyl ester (designated A-38) was directly compared to yohimbine for its capacity to reverse reserpine-induced effects. Reserpine, a vesicular monoamine transporter (VMAT) inhibitor, produces profound catecholamine depletion and sedation. A-38 was shown to antagonize reserpine action, establishing a functional in vivo differentiation from yohimbine that extends beyond receptor binding affinity [1].

Reserpine antagonism In vivo pharmacology Sympatholytic activity

Cytotoxicity Profile: Yohimbic Acid Ethyl Ester (3a) versus Reference Yohimbine on Normal Human Dermal Fibroblasts

In a standardized viability assay using nontumor normal human dermal fibroblasts (NHDF), yohimbic acid ethyl ester (3a) and its structural analogs were evaluated at a concentration of 10 μM over 72 hours. The yohimbic acid ester series, including 3a, exhibited negligible cytotoxicity relative to vehicle controls, a profile consistent with that of the parent yohimbine in this cellular model [1].

Cytotoxicity NHDF viability Safety pharmacology

Validated Research Applications of Yohimbic Acid Ethyl Ester (CAS 73840-32-1) Based on Differential Evidence


ADRA2A Receptor Pharmacology: Use as a Reference Antagonist in Calcium Flux and Radioligand Binding Assays

Yohimbic acid ethyl ester (3a) is qualified as a reference ADRA2A antagonist in cell-based functional assays (IC50 = 31 nM, calcium flux) and radioligand binding studies. It serves as a chemically defined positive control for experiments requiring selective alpha-2A adrenergic blockade, particularly when the nonselective profile of yohimbine is experimentally confounding. The compound's well-characterized potency enables reliable dose-response calibration in high-throughput screening campaigns targeting the ADRA2A receptor [1][2].

Structure-Activity Relationship (SAR) Studies: Probing the Yohimbine Ester Pharmacophore

As the ethyl ester member of the yohimbic acid ester series (3a–3e), this compound is an essential comparator in SAR investigations aimed at mapping the steric and electronic requirements of the ADRA2A binding pocket. Its distinct ester moiety—longer than methyl (3b) but shorter than propyl/isopropyl/tert-butyl homologs—allows researchers to delineate the optimal alkyl chain length for receptor engagement and subtype selectivity, directly informing the design of next-generation selective ADRA2A antagonists [1].

Reserpine Mechanism Studies: In Vivo Modulation of Catecholamine-Depleting Agents

Based on its documented activity in reversing reserpine-induced effects, yohimbic acid ethyl ester (A-38) is suitable for in vivo pharmacological studies investigating the interplay between vesicular monoamine transporter (VMAT) inhibition and adrenergic receptor antagonism. It provides a distinct tool from yohimbine for probing the central and peripheral consequences of reserpine administration, particularly in historical model systems of sedation and catecholamine depletion [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yohimbic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.